

Application Note and Protocol: H-1152 Dihydrochloride

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Compound of Interest		
Compound Name:	H-1152 dihydrochloride	
Cat. No.:	B2379521	Get Quote

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

H-1152 dihydrochloride is a potent, cell-permeable, and selective inhibitor of Rho-associated protein kinase (ROCK).[1][2][3] It acts as an ATP-competitive inhibitor and is significantly more potent for ROCK than other kinases such as PKA, PKC, and myosin light chain kinase (MLCK). [2][4] With a Ki value of 1.6 nM for ROCK, it is a valuable tool for investigating the cellular processes regulated by the Rho/ROCK signaling pathway, including cell adhesion, migration, proliferation, and apoptosis.[2][4][5] This document provides detailed protocols for the preparation of H-1152 dihydrochloride stock solutions and its application in cell-based assays.

2.0 Physicochemical Properties

Property	Value
Chemical Name	(S)-(+)-2-Methyl-1-[(4-methyl-5- isoquinolinyl)sulfonyl]-hexahydro-1H-1,4- diazepine dihydrochloride
Molecular Formula	C16H21N3O2S · 2HCl
Molecular Weight	392.34 g/mol [1]
CAS Number	871543-07-6[1]



3.0 Quantitative Data Summary

Table 1: Solubility of H-1152 Dihydrochloride

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Source(s)
Water	78 mg/mL	~200 mM	[3]
Water	39.23 mg/mL	100 mM	
DMSO	78 mg/mL	198.8 mM	[1][3]
DMSO	19.62 mg/mL	50 mM	
DMSO	12.5 mg/mL	~31.8 mM	[4]
Ethanol	78 mg/mL	~200 mM	[3]
Ethanol	20 mg/mL	~51 mM	[4]
PBS (pH 7.2)	50 mg/mL	127.44 mM	[2]
PBS (pH 7.2)	10 mg/mL	~25.5 mM	[4]
DMF	15 mg/mL	~38.2 mM	[4]

Note: Solubility can vary slightly between batches. It is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[3] If precipitation occurs, warming to 37°C and/or sonication can aid dissolution.[2][6]

Table 2: Storage and Stability



Form	Storage Temperature	Stability	Source(s)
Powder	-20°C	≥ 3 years	[3][7]
Powder	+4°C (Desiccated)	Not specified	
Stock Solution in Solvent	-80°C	1 year	[3]
Stock Solution in Solvent	-20°C	1 month	[3][5]

Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2][5]

Table 3: In Vitro Inhibitory Activity

Target Kinase	IC ₅₀ (μΜ)	Ki (nM)	Source(s)
ROCK2	0.012	1.6	[1][2][3][5]
CaMKII	0.180	-	[1][2][3]
PKG	0.360	-	[1][2][3]
Aurora A	0.745	-	[1][2][3]
PKA	3.03	630	[1][2][3][4]
PKC	5.68	9,270	[1][2][3][4]
MLCK	28.3	10,100	[2][4]

4.0 Experimental Protocols & Visualizations

Protocol 1: Preparation of a 50 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution.



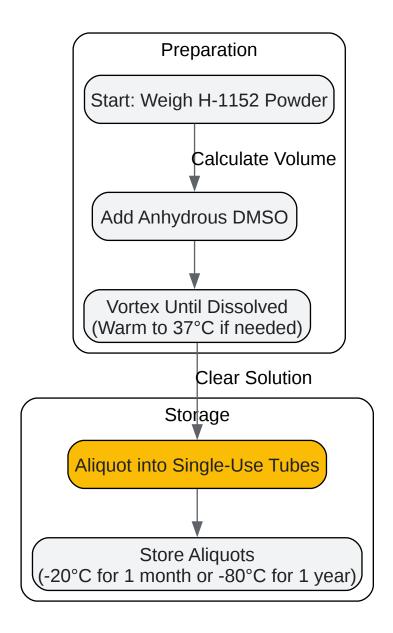
Materials:

- H-1152 dihydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance and weighing paper/boat
- Vortex mixer

Procedure:

- Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Weighing: Tare the analytical balance with a weighing boat. Carefully weigh the desired amount of H-1152 dihydrochloride powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 19.62 mg.
 - Calculation: Volume (L) x Concentration (mol/L) x MW (g/mol) = Mass (g)
 - 0.001 L x 0.050 mol/L x 392.34 g/mol = 0.01962 g = 19.62 mg
- Dissolution: Transfer the powder to a sterile tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for 19.62 mg).
- Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming (up to 37°C) can be applied if necessary.[6]
- Aliquoting and Storage: To prevent repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 μL) in sterile cryovials. Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[3]
 [5]





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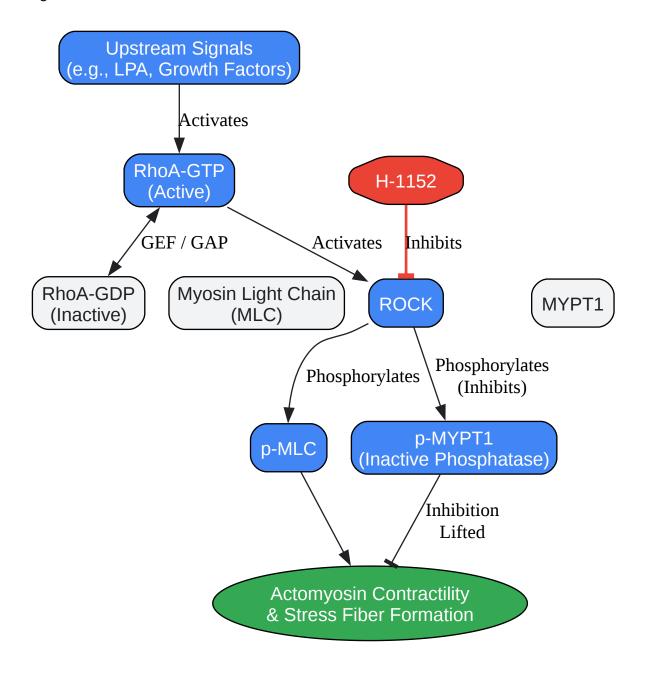
Stock solution preparation and storage workflow.

Mechanism of Action: ROCK Signaling Pathway

H-1152 exerts its effect by inhibiting ROCK, a key downstream effector of the small GTPase RhoA. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK then phosphorylates multiple substrates, such as Myosin Light Chain (MLC) and the MLC phosphatase targeting subunit (MYPT1), leading to increased actomyosin contractility, stress fiber formation, and focal adhesion maturation. H-1152 competitively binds to the ATP-binding



pocket of ROCK, preventing the phosphorylation of its downstream targets and thereby inhibiting these cellular events.



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H-1152 inhibits the RhoA/ROCK signaling pathway.

Protocol 2: General Cell-Based Assay

This protocol provides a general workflow for treating cultured cells with H-1152 to assess its effect on a specific cellular function (e.g., morphology, migration). The final concentration for H-



1152 in cell-based assays typically ranges from 0.1 to 10 µM.[2][5]

Materials:

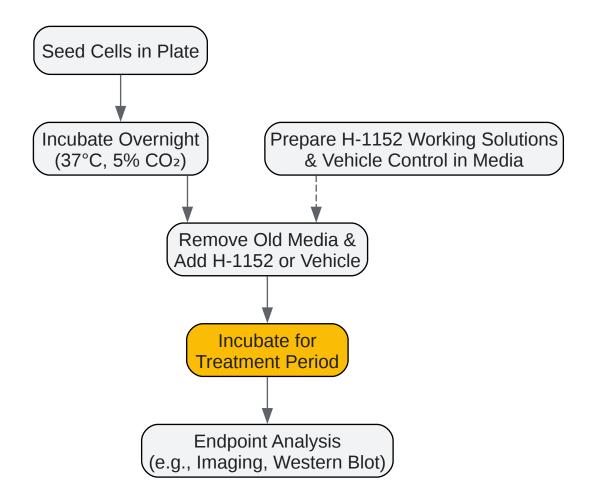
- Cultured cells of interest
- Appropriate cell culture plates (e.g., 96-well) and complete culture medium
- **H-1152 dihydrochloride** stock solution (from Protocol 1)
- Phosphate-Buffered Saline (PBS)
- Reagents for endpoint analysis (e.g., paraformaldehyde for fixation, antibodies for immunofluorescence)

Procedure:

- Cell Seeding: Plate cells in a suitable culture vessel (e.g., 96-well plate) at a density that will ensure they are in a log-growth phase and at the desired confluency (e.g., 80-90%) at the time of treatment. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).
- Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the H-1152 stock solution. Prepare the final working concentrations by performing a serial dilution of the stock solution into pre-warmed complete cell culture medium.
 - Example: To make a 10 μM working solution from a 50 mM stock, first make an intermediate dilution (e.g., 1:100, 2 μL stock in 198 μL media = 500 μM), then a final dilution (e.g., 1:50, 10 μL of 500 μM in 490 μL media = 10 μM).
 - Important: Also prepare a vehicle control using the same final concentration of DMSO as in the highest H-1152 treatment condition (typically ≤0.1%).[6]
- Cell Treatment: Carefully remove the old medium from the cells. Add the prepared medium containing H-1152 (or vehicle control) to the respective wells.
- Incubation: Return the cells to the incubator for the desired treatment period (e.g., 18-24 hours).
 [2] The optimal time will depend on the specific assay and cell type.



- Endpoint Analysis: After incubation, proceed with the planned analysis. This may include:
 - Fixing the cells with 4% paraformaldehyde for immunofluorescence staining of cytoskeletal components (e.g., F-actin).[2]
 - Lysing the cells for Western blot analysis of protein phosphorylation.
 - Performing a cell migration or proliferation assay.



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General workflow for a cell-based assay using H-1152.

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